molecular formula C21H25NO2 B3851594 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3851594
M. Wt: 323.4 g/mol
InChI Key: ZYDGKIFUGSIPQP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, also known as Fasudil, is a potent inhibitor of Rho-kinase and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects primarily through inhibition of Rho-kinase, a key regulator of cytoskeletal dynamics and cellular motility. By inhibiting Rho-kinase, 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline can reduce smooth muscle contraction, increase vasodilation, and improve blood flow in various organs.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including reducing vascular tone and blood pressure, improving endothelial function, reducing inflammation, and promoting neuroprotection. It has also been shown to have anti-fibrotic effects in various organs, including the heart and lungs.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its potency, specificity, and well-characterized pharmacokinetics. However, it also has limitations, including its relatively short half-life and the need for careful dosing and monitoring due to its potential for off-target effects.

Future Directions

There are several potential future directions for research on 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, including investigating its potential therapeutic applications in additional diseases, such as liver fibrosis and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to develop more effective formulations with improved pharmacokinetics. Finally, studies are needed to investigate potential drug-drug interactions and long-term safety in humans.
Conclusion:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of Rho-kinase with potential therapeutic applications in various diseases. Its mechanism of action involves reducing smooth muscle contraction, increasing vasodilation, and improving blood flow in various organs. 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has limitations that must be carefully considered. Future research directions include investigating its potential therapeutic applications in additional diseases, elucidating its mechanisms of action, and developing more effective formulations.

Scientific Research Applications

6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and cardiovascular diseases. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury.

properties

IUPAC Name

6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16(11-17-7-5-4-6-8-17)14-22-10-9-18-12-20(23-2)21(24-3)13-19(18)15-22/h4-8,11-13H,9-10,14-15H2,1-3H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGKIFUGSIPQP-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
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6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

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